molecular formula C21H26N4O4S B8139676 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid

Cat. No. B8139676
M. Wt: 430.5 g/mol
InChI Key: ARNRYUJRCSQUEQ-OVHUVXHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a quinoline derivative with a thieno[3,4-d]imidazole derivative, followed by acylation with a pentanoyl chloride derivative and subsequent treatment with acetic acid.

Starting Materials
6-aminoquinoline, 2-bromoacetic acid, 2-methyl-2-propanethiol, 4-methyl-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole, pentanoyl chloride

Reaction
The 6-aminoquinoline is reacted with 2-bromoacetic acid in the presence of a base to form the corresponding carboxylic acid derivative., The carboxylic acid derivative is then reacted with 2-methyl-2-propanethiol to form the corresponding thioether derivative., The thioether derivative is then reacted with 4-methyl-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole in the presence of a base to form the desired compound., The desired compound is then acylated with pentanoyl chloride in the presence of a base to form the corresponding amide derivative., The amide derivative is then treated with acetic acid to form the final compound.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.C2H4O2/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18;1-2(3)4/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25);1H3,(H,3,4)/t15-,16-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNRYUJRCSQUEQ-OVHUVXHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide;acetic acid

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